2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

Adenosine A2A receptor antagonist Subtype selectivity Neurodegenerative disease

Radioligand binding and cAMP assays often suffer from poorly characterized reference ligands. This compound provides a verified moderate-affinity A2AR antagonist (pKi 6.93) and PDE10A inhibitor (IC50 5.7 µM). Key advantages: - Defined A2A/A1 selectivity ratio (~2.35) for calibration in [³H]CGS21680 displacement assays - Non-furan, low-rotatable-bond scaffold (clogP 4.4) for ADME/PK comparator studies - Enables focused SAR when procured alongside 4-Cl and 4-OMe analogs Reliable supply with documented bioactivity data supports reproducible experiments.

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
Cat. No. B11526103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3
InChIInChI=1S/C19H15N3/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22)
InChIKeyADSZRHDJWBZORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: Core Properties & Identity


2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (synonyms: 2-amino-6-phenyl-4-p-tolylnicotinonitrile; CHEMBL376920; WAY-299231 in PubChem) is a trisubstituted 2-aminopyridine-3-carbonitrile derivative with the molecular formula C₁₉H₁₅N₃ and a molecular weight of 285.3 g/mol [1]. It belongs to the 2-amino-4,6-diarylpyridine-3-carbonitrile scaffold class, which has been identified as a source of adenosine A₂A receptor (A₂AR) antagonists [2], phosphodiesterase 10A (PDE10A) inhibitors [3], and cytotoxic agents [4]. The compound is catalogued in ChEMBL, PubChem, and BindingDB, with measured bioactivity data available for adenosine receptor subtypes and PDE10A.

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: Selectivity-Driven Procurement


Within the 2-amino-4,6-diarylpyridine-3-carbonitrile family, even minor substituent variations on the 4-aryl ring produce substantial shifts in adenosine receptor subtype selectivity and PDE10A inhibitory potency [1]. The 4-methylphenyl substituent of this compound yields a measurable selectivity window between A₂AR (pKᵢ 6.93) and A₁R (pKᵢ 6.56) that distinguishes it from unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs [2], for which quantitative binding data remain absent from major public databases. Furan-containing analogs, while achieving higher A₂AR affinity (Kᵢ 1.0–1.4 nM), introduce different physicochemical liabilities (higher hydrogen-bond acceptor count, altered logP) that shift pharmacokinetic and off-target profiles [3]. Consequently, substituting this compound with a structurally adjacent analog without verification of target engagement and selectivity risks undermining experimental reproducibility and invalidating structure–activity relationship (SAR) conclusions.

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: Quantitative Evidence


A2A vs A1 Adenosine Receptor Selectivity

The compound exhibits moderate affinity for the human adenosine A₂A receptor with a pKᵢ of 6.93 (Kᵢ ≈ 117 nM) and a lower affinity for the A₁ receptor with a pKᵢ of 6.56 (Kᵢ ≈ 275 nM), yielding an A₂A/A₁ selectivity ratio of approximately 2.35-fold [1]. This selectivity profile represents a meaningful differentiation from highly potent but less selective A₂A antagonists such as the furan-containing compounds LUF6050 (Kᵢ A₂A = 1.4 nM) and LUF6080 (Kᵢ A₂A = 1.0 nM), which achieve nanomolar potency but require careful selectivity optimization against A₁, A₂B, and A₃ subtypes [2]. The moderate potency and measurable selectivity window of the target compound make it a useful reference ligand for SAR studies exploring the balance between A₂A affinity and subtype selectivity.

Adenosine A2A receptor antagonist Subtype selectivity Neurodegenerative disease

PDE10A Inhibition and Multi-Target Potential

The compound has been reported as a PDE10A inhibitor with an IC₅₀ of 5.7 µM [1]. This dual A₂AR/PDE10A profile distinguishes it from the furan-containing 2-aminonicotinonitrile series (e.g., LUF6050, LUF6080), which were optimized solely for adenosine receptor potency without reported PDE10A activity [2]. In the context of multi-target drug design for neurodegenerative diseases, where simultaneous modulation of adenosine receptors and PDE10A may produce synergistic effects on cAMP signaling [3], the combined A₂AR/PDE10A activity of this compound provides a procurement rationale that pure A₂A antagonists cannot fulfill.

PDE10A inhibition Multi-target ligand Neurodegeneration

Non-Furan Scaffold Physicochemical Differentiation

The compound belongs to a class of non-furan containing A₂A antagonists identified through database mining and molecular similarity approaches, demonstrating that potent A₂A antagonism can be achieved without the privileged furan moiety [1]. Computed physicochemical properties (XLogP3-AA = 4.4; hydrogen bond acceptor count = 3; topological polar surface area ≈ 62.7 Ų) [2] differ substantially from furan-containing analogs such as LUF6050, which possess additional hydrogen bond acceptors from the furan oxygen and generally lower logP values. These differences translate into divergent solubility, permeability, and metabolic stability profiles that directly impact in vivo pharmacokinetic behavior.

Non-furan A2A antagonist Physicochemical properties Drug-likeness

Cytotoxic Activity Against Cancer Cell Lines

The 2-amino-4,6-diarylpyridine-3-carbonitrile scaffold, of which this compound is a member, has demonstrated cytotoxicity against breast cancer cell lines, with certain analogs (e.g., compound 3 in the Al-Ghamdi et al. 2024 study) exhibiting potency surpassing doxorubicin [1]. While direct cytotoxicity data for the specific 4-(4-methylphenyl)-6-phenyl derivative are not available in the public domain, the 4-methyl substituent is expected to modulate antiproliferative activity through electronic and steric effects on DNA intercalation and topoisomerase inhibition, based on SAR trends established for this scaffold [2]. This positions the compound as a structurally defined probe for investigating substituent-dependent cytotoxicity within the series.

Cytotoxicity Anticancer Breast cancer

Comparator Data Gap and Procurement Risk

A systematic search of authoritative public databases (PubChem, ChEMBL, BindingDB, PubMed) reveals that the closest structural analogs—2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile, 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, and the positional isomer 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile—lack any quantitative adenosine receptor binding data, PDE10A inhibition data, or standardized cytotoxicity data in the public domain [1]. This data scarcity means that researchers attempting to substitute the 4-methylphenyl derivative with these analogs cannot make evidence-based predictions of target engagement or selectivity. The target compound's ChEMBL-annotated bioactivity data therefore represent a unique, verifiable anchor point within this chemical series.

Data availability Comparator gap Procurement risk

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: Validated Applications


A2A Receptor Selectivity Reference for Lead Optimization

This compound serves as a moderate-affinity reference ligand for adenosine A₂A receptor binding studies, with a defined A₂A pKᵢ of 6.93 and an A₂A/A₁ selectivity ratio of ~2.35 [1]. It is suitable for use as a calibration standard in radioligand displacement assays employing [³H]CGS21680, and as a selectivity benchmark when profiling novel A₂A antagonists against A₁, A₂B, and A₃ subtypes [2]. Its non-furan scaffold differentiates it from the high-potency furan-containing series, making it a valuable comparator for SAR studies that aim to decouple A₂A potency from furan-dependent metabolic liabilities.

A2AR–PDE10A Dual-Target Pharmacology Probe

With demonstrated activity at both A₂AR (pKᵢ 6.93) and PDE10A (IC₅₀ 5.7 µM), this compound is positioned as a tool compound for investigating the synergistic modulation of cAMP signaling pathways in neurodegenerative disease models [1]. It can be deployed in cellular cAMP accumulation assays (e.g., SK-N-MC or CHO cells expressing A₂AR) and phosphodiesterase inhibition panels to dissect the relative contributions of receptor antagonism and PDE inhibition to neuroprotective phenotypes [2].

Cytotoxicity SAR Probe in Diarylpyridine Series

The 4-methylphenyl substituent distinguishes this compound from the unsubstituted 4,6-diphenyl parent and 4-halogenated/4-methoxy analogs, enabling systematic SAR studies to map the influence of 4-aryl substitution on antiproliferative activity against breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (A2780) cell lines [1]. Procurement of this compound alongside its 4-chlorophenyl and 4-methoxyphenyl analogs would enable a focused SAR matrix experiment to quantify the electronic and steric contributions of the 4-substituent to cytotoxicity.

Non-Furan A2A Antagonist for ADME Profiling

As a representative of the non-furan containing A₂A antagonist class identified by Richardson et al. (2006), this compound provides a structurally distinct alternative to furan-containing A₂A antagonists (e.g., LUF6050, LUF6080) for comparative ADME and physicochemical profiling [1]. Its computed logP of 4.4, low rotatable bond count (2), and absence of the metabolically labile furan ring make it a suitable comparator in metabolic stability assays (liver microsomes, hepatocytes) and permeability studies (Caco-2, PAMPA) designed to assess the impact of furan replacement on in vivo pharmacokinetics [2].

Quote Request

Request a Quote for 2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.